Dibenzyl 2-fluoromalonate

Übersicht

Beschreibung

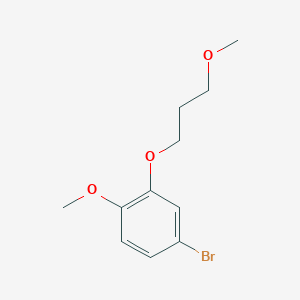

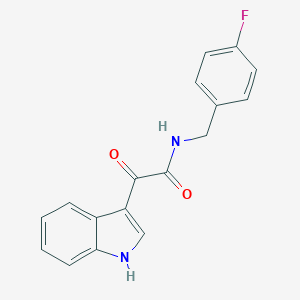

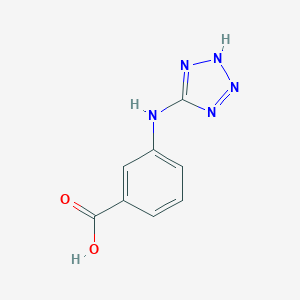

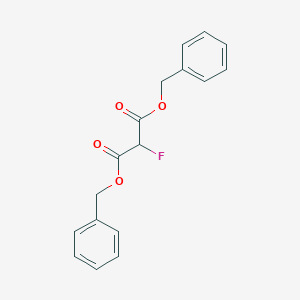

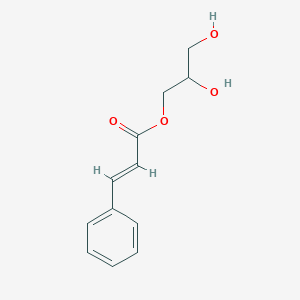

Dibenzyl 2-fluoromalonate is a chemical compound with the molecular formula C17H15FO4 . It is used in various chemical reactions and has a molecular weight of 302.30 g/mol .

Synthesis Analysis

Dibenzyl 2-fluoromalonate can be synthesized from diethyl 2-fluoromalonate ester, which is utilized as a building block for the synthesis of 2-fluoro-2-arylacetic acid and fluorooxindole derivatives .Molecular Structure Analysis

The molecular structure of Dibenzyl 2-fluoromalonate consists of 17 carbon atoms, 15 hydrogen atoms, 1 fluorine atom, and 4 oxygen atoms . The InChI string representation of its structure isInChI=1S/C17H15FO4/c18-15(16(19)21-11-13-7-3-1-4-8-13)17(20)22-12-14-9-5-2-6-10-14/h1-10,15H,11-12H2 . Physical And Chemical Properties Analysis

Dibenzyl 2-fluoromalonate has a molecular weight of 302.30 g/mol . It has a density of 1.2±0.1 g/cm³, a boiling point of 399.5±32.0 °C at 760 mmHg, and a flash point of 188.6±20.0 °C . It has 0 hydrogen bond donors, 5 hydrogen bond acceptors, and 8 freely rotating bonds .Wissenschaftliche Forschungsanwendungen

-

Synthesis and Conformational Analysis of Fluorinated Uridine Analogues

- Application Summary : Fluorinated nucleoside analogues have attracted much attention as anticancer and antiviral agents and as probes for enzymatic function . The lack of direct synthetic methods, especially for 2′,3′-dideoxy-2′,3′-difluoro nucleosides, hamper their practical utility .

- Methods of Application : The synthesis and conformational analysis of a 2′,3′-dideoxy-2′,3′-difluoro and a 2′-deoxy-2′-fluoro uridine derivative were reported . The transformation most likely diverges from the S N 1 or S N 2 pathway, but instead operates via a neighbouring-group participation mechanism .

- Results or Outcomes : The study provided an insight into the reaction mechanism of these molecules .

-

Vibrational Spectra and Molecular Vibrational Behaviors of Dibenzyl Disulfide, Dibenzyl Sulphide, and Bibenzyl

- Application Summary : The vibration spectroscopy (Raman and infrared) of widely concerned molecules in sulfur corrosion phenomenon (Dibenzyl Disulfide, Dibenzyl Sulphide, and Bibenzyl) is detailedly analyzed based on density functional theory and experimental measurement .

- Methods of Application : The dominant conformations of these molecules are determined according to Boltzmann distribution in relative Gibbs free energy . Noncovalent interaction analysis is conducted to indicate intramolecular interaction . Vibration normal mode is assigned based on potential energy distribution .

- Results or Outcomes : Conformations weighted spectra are obtained and compared with experimentally measured spectra . The vibrational behavior of the methylene group in the molecule shows a trend with the presence of the sulfur atom .

-

Synthesis of Dialkyl 2-Fluoromalonate Esters

- Application Summary : Fluoromalonate esters are potentially very versatile fluorine-containing building blocks that may be used for the introduction of fluorine atoms into aliphatic and heteroaromatic systems . The syntheses of fluoromalonate derivatives using commercially available fluorinating reagents on both research and manufacturing scales are described .

- Methods of Application : The synthesis of dialkyl 2-fluoromalonate esters involves the electrophilic fluorination of malonate enol derivatives .

- Results or Outcomes : The study provides an indication of the synthetic possibilities available for accessing novel selectively fluorinated structures .

-

- Application Summary : Fluorescence spectroscopy is a technique used to study the properties of organic and inorganic compounds . It has applications in various fields, including medical diagnosis and medical science .

- Methods of Application : The technique involves the use of a fluorimeter to measure the intensity of the fluorescence light emitted by the sample after it has absorbed light .

- Results or Outcomes : The results obtained from fluorescence spectroscopy can provide valuable information about the physical and chemical properties of the sample .

-

Application of the N-Dibenzyl Protective Group in the Preparation of β-Lactam Pseudopeptides

- Application Summary : Despite the great importance of β-lactam antibiotics, there is still a limited number of synthetic approaches for the formation of β-lactam–containing dipeptides . This study reports upon the stereoselective preparation of β-lactam–containing pseudopeptides, where different reaction conditions and NH2 protective groups were tested to obtain compounds that contain 3-amino-azetidin-2 .

- Methods of Application : The study demonstrates that the protective group is essential for the outcome of the reaction . Successful implementation of dibenzyl-protected serine-containing dipeptides through the Mitsunobu reaction can provide the desired products at high yields and stereoselectivity .

- Results or Outcomes : The study provides an insight into the reaction mechanism of these molecules .

-

Identification and Structure-Activity Studies of 1,3-Dibenzyl-2-aryl Imidazolidine as Novel Hsp90 Inhibitors

- Application Summary : Hsp90 (Heat shock protein 90) is involved in various processes in cancer occurrence and development, and therefore represents a promising drug target for cancer therapy . A virtual screening strategy was employed, leading to the identification of a series of compounds bearing a scaffold of 1,3-dibenzyl-2-aryl imidazolidine as novel Hsp90 inhibitors .

- Methods of Application : The study involves the use of a virtual screening strategy to identify potential Hsp90 inhibitors .

- Results or Outcomes : Compound 4a showed the highest activity among the identified compounds .

Eigenschaften

IUPAC Name |

dibenzyl 2-fluoropropanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15FO4/c18-15(16(19)21-11-13-7-3-1-4-8-13)17(20)22-12-14-9-5-2-6-10-14/h1-10,15H,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWNITJYYNOTRCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C(C(=O)OCC2=CC=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15FO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dibenzyl 2-fluoromalonate | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4'-(Methoxycarbonyl)-2'-methyl-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B168544.png)